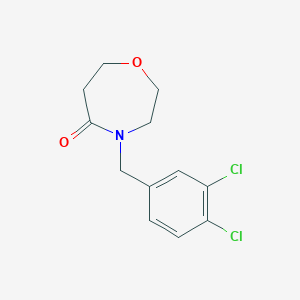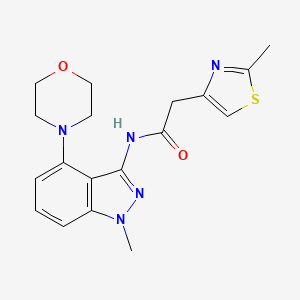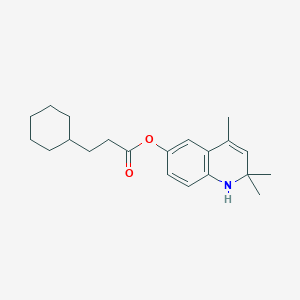
4-(3,4-dichlorobenzyl)-1,4-oxazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, including ring-opening, cyclization, and substitution reactions. For example, Wu et al. (2022) synthesized a related compound through a series of reactions, including ring-opening, cyclization, substitution, dopamine condensation, and Mannich reactions, which were confirmed by spectroscopy (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography methods. This approach highlights the complexity and precision required in synthesizing such compounds (Wu et al., 2022).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using X-ray crystallography, supported by density functional theory (DFT) calculations. For instance, the molecular structure of a similar compound was optimized using DFT calculations at the B3LYP/6-311G (2d, p) level of theory, with geometrical parameters and molecular electrostatic potential (MEP) analyses providing insight into its structure and reactivity (Wu et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving these compounds can be complex, involving interactions with proteins and potential for inhibitory activities against specific enzymes. For example, molecular docking studies have suggested favorable interactions between synthesized compounds and SHP2 protein, indicating potential biological applications (Wu et al., 2022).
Physical Properties Analysis
The physical properties, including crystal structure and vibrational spectroscopic data, provide essential insights into the stability and behavior of these compounds under various conditions. Studies often utilize FT-IR, NMR, and MS spectroscopy to characterize these aspects thoroughly (Wu et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for understanding the compound's potential applications. DFT studies, molecular docking, and MEP analyses are instrumental in exploring these properties, providing insights into how these compounds might interact at the molecular level (Wu et al., 2022).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Modular Synthesis of Oxazolines and Derivatives
A class of modular oxazolines and their derivatives was synthesized with moderate to excellent yields using a simple one-pot method. These compounds, including bis-oxazolines, were obtained from reactions involving dicyanobenzenes and optically active amino alcohols, showcasing the versatility of oxazoline compounds in chemical synthesis (Mei et al., 2009).
Phosphine-Mediated Construction of 1,4-Oxazepines
A novel method for constructing 1,4-oxazepines and 1,3-oxazines was developed using a phosphine-mediated tandem reaction. This approach highlights the synthetic utility of oxazepine derivatives in preparing biologically active heterocycles under mild conditions (François-Endelmond et al., 2010).
Structural Analysis and Interactions
Weak C-H···O and π-π Stacking Interactions
The study of oxazolidinecarbohydrazides revealed the presence of weak interactions such as C-H···O, C-H···Cl, C-H···π, and π-π stacking interactions. These findings contribute to the understanding of molecular conformations and interactions critical in designing molecules with specific properties (Nogueira et al., 2015).
Biological Activity and Applications
Antidepressant and Anti-Nociceptive Effects
Novel 2-substituted 1,4-benzodiazepine derivatives, synthesized from Oxazepam, showed promising antidepressant and analgesic effects in initial in vivo experiments, indicating the potential of oxazepane derivatives in developing new therapeutic agents (Singh et al., 2010).
Propiedades
IUPAC Name |
4-[(3,4-dichlorophenyl)methyl]-1,4-oxazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c13-10-2-1-9(7-11(10)14)8-15-4-6-17-5-3-12(15)16/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTMTZGLOHRHRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN(C1=O)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-[2-(dimethylamino)-2-oxoethyl]-N-methyl-7-oxo-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5602340.png)
![N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5602341.png)
![N'-(4-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5602345.png)

![1-[(1-adamantylthio)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5602364.png)

![(3R*,4R*)-1-[(3-cyclohexylisoxazol-5-yl)methyl]-4-cyclopropyl-3-methylpiperidin-4-ol](/img/structure/B5602376.png)
![N-(2-hydroxycyclohexyl)-N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5602394.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetamide dihydrochloride](/img/structure/B5602406.png)
![4-[(3-ethoxybenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5602413.png)
![N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5602439.png)
![N-(2-{5-[(cyclohexylcarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5602444.png)
![4-ethoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5602449.png)